4-[(7-chloro-2,3-dihydro-4H-1,4-benzothiazin-4-yl)sulfonyl]phenyl methyl ether
Overview
Description
4-[(7-chloro-2,3-dihydro-4H-1,4-benzothiazin-4-yl)sulfonyl]phenyl methyl ether is a complex organic compound that features a benzothiazine ring system
Mechanism of Action
Target of Action
Related compounds such as 2, 3-dihydro-3-oxo-5h-pyrido [3, 4-b] [1,4] benzothiazine-4-carbonitriles have shown binding affinity forbenzodiazepine receptors .
Mode of Action
It’s worth noting that related compounds have shownanticonvulsant activity , which suggests that they may modulate neuronal excitability via their interaction with benzodiazepine receptors .
Biochemical Pathways
Derivatives of 1,2,4-benzothiadiazine-1,1-dioxide have been reported to possess a range of pharmacological activities, includingantimicrobial , antiviral , antihypertensive , antidiabetic , anticancer , AMPA receptor modulators , and KATP channel activators . These activities suggest that the compound may interact with multiple biochemical pathways.
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound are not well-documented in the available literature. Therefore, it’s challenging to outline its impact on bioavailability. The compound’smolecular weight and chemical structure could influence its pharmacokinetic properties .
Result of Action
Related compounds have shownanticonvulsant activity , suggesting that they may modulate neuronal excitability .
Biochemical Analysis
Biochemical Properties
Benzothiadiazine dioxides, the class to which this compound belongs, are known to interact with various enzymes and proteins
Cellular Effects
Related compounds have been reported to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is likely that it exerts its effects at the molecular level through binding interactions with biomolecules, potentially leading to enzyme inhibition or activation, and changes in gene expression .
Preparation Methods
The synthesis of 4-[(7-chloro-2,3-dihydro-4H-1,4-benzothiazin-4-yl)sulfonyl]phenyl methyl ether typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the benzothiazine ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Chlorination: Introduction of the chlorine atom at the 7-position of the benzothiazine ring.
Sulfonylation: Attachment of the sulfonyl group to the benzothiazine ring.
Etherification: Formation of the methyl ether group on the phenyl ring.
Industrial production methods may involve optimization of these steps to improve yield and purity, often using catalysts and controlled reaction conditions.
Chemical Reactions Analysis
4-[(7-chloro-2,3-dihydro-4H-1,4-benzothiazin-4-yl)sulfonyl]phenyl methyl ether can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like sodium thiolate. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
4-[(7-chloro-2,3-dihydro-4H-1,4-benzothiazin-4-yl)sulfonyl]phenyl methyl ether has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its antimicrobial and anticancer properties.
Materials Science: The compound’s unique structural features make it a candidate for use in the development of advanced materials, such as polymers and coatings.
Biological Studies: Researchers investigate its interactions with biological targets to understand its mechanism of action and potential therapeutic uses.
Comparison with Similar Compounds
Similar compounds to 4-[(7-chloro-2,3-dihydro-4H-1,4-benzothiazin-4-yl)sulfonyl]phenyl methyl ether include other benzothiazine derivatives and sulfonyl-containing compounds. These compounds share structural similarities but may differ in their specific functional groups and biological activities. The uniqueness of this compound lies in its combination of a benzothiazine ring with a sulfonyl group and a methyl ether, which may confer distinct chemical and biological properties.
Properties
IUPAC Name |
7-chloro-4-(4-methoxyphenyl)sulfonyl-2,3-dihydro-1,4-benzothiazine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14ClNO3S2/c1-20-12-3-5-13(6-4-12)22(18,19)17-8-9-21-15-10-11(16)2-7-14(15)17/h2-7,10H,8-9H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OEGZBMHBIABDED-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)N2CCSC3=C2C=CC(=C3)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14ClNO3S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501152019 | |
Record name | 7-Chloro-3,4-dihydro-4-[(4-methoxyphenyl)sulfonyl]-2H-1,4-benzothiazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501152019 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
355.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
338777-93-8 | |
Record name | 7-Chloro-3,4-dihydro-4-[(4-methoxyphenyl)sulfonyl]-2H-1,4-benzothiazine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=338777-93-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 7-Chloro-3,4-dihydro-4-[(4-methoxyphenyl)sulfonyl]-2H-1,4-benzothiazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501152019 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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